N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5OS/c1-2-24-16(11-4-3-7-20-9-11)22-23-17(24)26-10-15(25)21-14-6-5-12(18)8-13(14)19/h3-9H,2,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNLBBCGJOQNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618416-24-3 | |
| Record name | N-(2,4-DIFLUOROPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with the triazole intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the 2,4-difluorophenyl group with the triazole-pyridine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) bridge serves as a nucleophilic site. Reactions include:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form thioether derivatives.
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Arylation : Couples with aryl boronic acids via palladium-catalyzed cross-coupling (Suzuki conditions) to generate biaryl thioethers .
Example :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | S-Methyl derivative | 78% |
Oxidation of the Sulfanyl Group
The sulfanyl group oxidizes to sulfoxide or sulfone under controlled conditions:
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Sulfoxide formation : Treatment with H₂O₂ in acetic acid at 0–25°C yields the sulfoxide .
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Sulfone formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) in dichloromethane produces the sulfone.
Kinetic Data :
| Oxidizing Agent | Temp (°C) | Time (h) | Product | Oxidation State |
|---|---|---|---|---|
| H₂O₂ | 25 | 2 | Sulfoxide | +2 |
| mCPBA | 40 | 6 | Sulfone | +4 |
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (6M HCl, reflux): Cleaves to form 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid.
-
Basic hydrolysis (NaOH, ethanol/water): Yields the corresponding carboxylate salt.
Rate Comparison :
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| 6M HCl | 8 | 92 |
| 2M NaOH | 12 | 85 |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring participates in electrophilic substitution, though electron-withdrawing groups (e.g., triazole) reduce reactivity:
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Nitration : Requires fuming HNO₃/H₂SO₄ at 100°C to introduce nitro groups at the meta position relative to the triazole .
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Halogenation : Limited reactivity with Br₂/FeBr₃, yielding mono-brominated products under harsh conditions.
Cyclization Reactions
The triazole-pyridine system facilitates cyclization with bifunctional reagents:
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Formation of fused heterocycles : Reacts with ethylenediamine in ethanol under reflux to generate imidazolo[1,2-α]triazole derivatives .
Example Pathway :
textTriazole derivative + Ethylenediamine → Cyclized product (85% yield, 12 h reflux)
Metal-Catalyzed Cross-Coupling
The pyridine and triazole rings enable participation in cross-coupling reactions:
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Buchwald-Hartwig amination : Reacts with aryl halides (Pd(OAc)₂, Xantphos) to introduce amino groups.
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Sonogashira coupling : Forms alkynylated derivatives with terminal alkynes (CuI, Pd(PPh₃)₄) .
Comparative Reactivity with Related Triazole Derivatives
Key differences in reactivity arise from substituent effects:
Scientific Research Applications
Medicinal Chemistry
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is being explored for its potential as a therapeutic agent due to its diverse biological activities:
- Antifungal Activity : Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase in fungi, which is crucial for ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity, making this compound potentially effective against various fungal strains such as Candida and Aspergillus .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, which could be leveraged for developing new antibiotics. The specific mechanism involves enzyme inhibition and disruption of metabolic pathways in bacteria .
Anticancer Research
The compound may also have anticancer properties due to its ability to interact with DNA and modulate cellular signaling pathways. Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Pyridine Ring Introduction : A coupling reaction introduces the pyridine ring to the triazole intermediate.
- Sulfanyl Group Attachment : This is accomplished via nucleophilic substitution reactions.
- Final Assembly : The final compound is formed by coupling the 2,4-difluorophenyl group with the triazole-pyridine intermediate .
Reactivity
The compound can undergo various chemical reactions such as oxidation to form sulfoxides or sulfones and reduction to yield amine derivatives. It can also participate in nucleophilic or electrophilic substitution reactions .
Case Studies and Research Findings
Several studies have focused on the biological activity of triazole derivatives similar to this compound:
- Antifungal Efficacy Study : A study demonstrated that related triazoles showed minimum inhibitory concentrations (MIC) against various fungal strains ranging from 0.5 to 8 μmol/mL .
- Cancer Cell Apoptosis Induction : Research indicated that certain triazoles could induce apoptosis in breast cancer cell lines through DNA interaction mechanisms .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a pyridine ring.
Itraconazole: A triazole antifungal with a complex structure including a triazole ring.
Uniqueness
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a difluorophenyl group and a triazole moiety which are essential for its biological activity.
Antifungal Activity
- Mechanism of Action : Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase in fungi, which is crucial for ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity.
- Efficacy : Research indicates that triazole compounds exhibit varying degrees of antifungal activity against species such as Candida and Aspergillus. For instance, related triazole compounds have shown minimum inhibitory concentrations (MIC) ranging from to μmol/mL against various fungal strains .
Antibacterial Activity
- Broad Spectrum : this compound displays promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study demonstrated that similar triazole derivatives showed MIC values as low as μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential activity against these pathogens due to the presence of the pyridine and triazole rings.
Anticancer Activity
- Potential Mechanisms : Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways including inhibition of angiogenesis and modulation of cell cycle regulators.
- Case Studies : In vitro studies have shown that certain triazoles can inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features:
- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish activity; for instance, the presence of electron-withdrawing groups can increase potency.
- Pyridine Substitution : The position and nature of substitutions on the pyridine ring also play a critical role in modulating biological activity .
Data Table: Comparative Biological Activities
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The synthesis involves a multi-step process:
- Step 1: Condensation of 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2,4-difluorophenyl)acetamide in the presence of a base (e.g., cesium carbonate or anhydrous potassium carbonate) in acetonitrile or dichloromethane .
- Step 2: Purification via column chromatography (e.g., using MeOH/CH₂Cl₂ gradients) to isolate the target compound .
- Critical parameters: Reaction time (16–24 hours), stoichiometric ratios, and temperature control (room temperature to mild heating) to minimize side products .
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., pyridine protons at δ 8.7–9.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]+ at 432.0 m/z) .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if intermediates are analyzed) .
Advanced Research Questions
Q. What strategies are recommended to optimize the bioactivity of this compound in pharmacological models?
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the triazole (e.g., alkyl vs. aryl groups) and pyridine rings (e.g., electron-withdrawing vs. donating groups) to assess impacts on target binding .
- In vitro assays: Test derivatives in dose-response experiments (e.g., IC₅₀ determination) against validated targets (e.g., insect odorant receptors or coagulation pathways) .
- Pharmacokinetic tuning: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility without compromising membrane permeability .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Assay standardization: Control variables such as cell line selection (e.g., HEK293 vs. Sf9 for receptor studies), incubation time, and compound purity (>95% by HPLC) .
- Dosage calibration: Compare molar concentrations rather than mass-based dosing to account for molecular weight differences in analogs .
- Orthogonal validation: Use complementary assays (e.g., electrophysiology for receptor activity and tail-bleeding models for anticoagulant effects) to confirm mechanism-specific effects .
Q. What computational approaches are utilized to predict binding interactions with target proteins?
- Molecular docking: Use software like AutoDock Vina to model interactions between the triazole-sulfanyl moiety and key residues (e.g., hydrophobic pockets in insect odorant receptors) .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modifications (e.g., fluorophenyl vs. chlorophenyl groups) .
Q. How does the pyridin-3-yl group influence physicochemical properties and activity?
- Hydrogen bonding: The nitrogen in the pyridine ring forms hydrogen bonds with polar residues (e.g., histidine or aspartate in receptor binding sites), enhancing target affinity .
- Lipophilicity: Pyridine increases logP compared to phenyl analogs, improving blood-brain barrier penetration in CNS-targeted studies .
- Steric effects: The planar pyridine ring may restrict rotational freedom, favoring bioactive conformations .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Sample preparation: Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma or tissue homogenates .
- LC-MS/MS optimization: Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitor transitions like m/z 432 → 285 for quantification .
- Matrix effects: Validate recovery rates (>85%) and limit of quantification (LOQ < 1 ng/mL) using internal standards (e.g., deuterated analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
